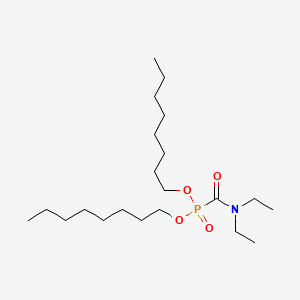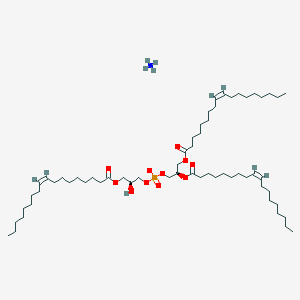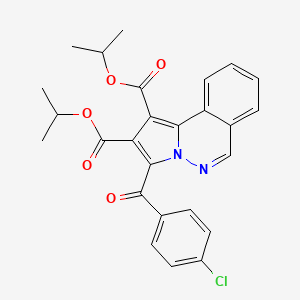![molecular formula C16H17N5O4 B11939029 N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline CAS No. 6373-96-2](/img/structure/B11939029.png)
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is an organic compound with the molecular formula C16H17N5O4. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used as a dye in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline typically involves the diazotization of 2,4-dinitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diethyl-4-[(2,4-diaminophenyl)azo]aniline .
Scientific Research Applications
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials, including textiles and plastics
Mechanism of Action
The mechanism of action of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes and disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Shares similar structural features but differs in the presence of an ethylenediamine linkage.
Methacrylate-containing para-derivatives of N,N-diethyl-4-(phenyldiazenyl)aniline: These compounds have methacrylate groups and are used as photoinitiators in polymerization processes.
Uniqueness
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is unique due to its specific azo linkage and the presence of both diethylamino and dinitrophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
6373-96-2 |
|---|---|
Molecular Formula |
C16H17N5O4 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N5O4/c1-3-19(4-2)13-7-5-12(6-8-13)17-18-15-10-9-14(20(22)23)11-16(15)21(24)25/h5-11H,3-4H2,1-2H3 |
InChI Key |
MZKPZDRFDHZNND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)





![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)


